(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane)
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Overview
Description
(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is a brominated organic compound with the molecular formula C17H31Br It is characterized by the presence of a bromine atom attached to a cyclohexane ring, which is further substituted with a pentylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) typically involves the bromination of 4-(4-pentylcyclohexyl)cyclohexane. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by removing the bromine atom.
Oxidation Reactions: Oxidation of the cyclohexane rings can lead to the formation of ketones or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted cyclohexyl derivatives.
Reduction: Formation of 4-(4-pentylcyclohexyl)cyclohexane.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Scientific Research Applications
(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and liquid crystals.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) involves its interaction with molecular targets through its bromine atom and cyclohexyl groups. The bromine atom can participate in halogen bonding, while the cyclohexyl groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in chemical reactions and biological systems.
Comparison with Similar Compounds
1-Bromo-4-cyclohexylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-(4-Pentylcyclohexyl)phenylboronic acid: Contains a boronic acid group instead of a bromine atom.
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: Similar structure with a trans configuration of the pentylcyclohexyl group.
Uniqueness: (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is unique due to its specific substitution pattern and the presence of both cyclohexane and pentylcyclohexyl groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
1-bromo-4-(4-pentylcyclohexyl)cyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-17H,2-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZODCHMJPTOPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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